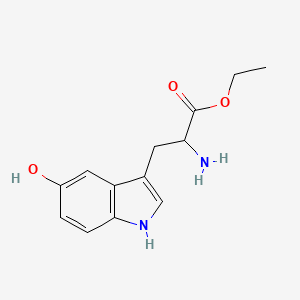
5-Hydroxy-DL-tryptophan ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-DL-tryptophan ethyl ester is a derivative of 5-Hydroxytryptophan (5-HTP), a naturally occurring amino acid. This compound is synthesized by esterifying 5-Hydroxy-DL-tryptophan with ethanol. 5-Hydroxy-DL-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, playing a crucial role in regulating mood, sleep, and other physiological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-DL-tryptophan ethyl ester typically involves the esterification of 5-Hydroxy-DL-tryptophan with ethanol. This reaction can be catalyzed by acidic or basic conditions. For example, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation, chemical synthesis, and extraction from natural sources. Microbial fermentation is favored due to its efficiency and lower environmental impact. Chemical synthesis, although more complex and costly, is also employed to meet market demands .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-DL-tryptophan ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Hydroxy-DL-tryptophan aldehyde.
Reduction: Formation of 5-Hydroxy-DL-tryptophan alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Hydroxy-DL-tryptophan ethyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in neurotransmitter synthesis and regulation.
Medicine: Investigated for its potential therapeutic effects in treating depression, insomnia, and migraines.
Industry: Utilized in the production of dietary supplements and psychotropic drugs
Mecanismo De Acción
5-Hydroxy-DL-tryptophan ethyl ester exerts its effects by being converted into serotonin in the body. This conversion involves the decarboxylation of 5-Hydroxy-DL-tryptophan by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxytryptophan (5-HTP): The parent compound, used similarly in the synthesis of serotonin.
Tryptophan: The precursor to 5-Hydroxytryptophan, also involved in serotonin synthesis.
Serotonin: The neurotransmitter synthesized from 5-Hydroxy-DL-tryptophan.
Uniqueness
5-Hydroxy-DL-tryptophan ethyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This esterification can enhance its solubility and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H16N2O3/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12/h3-4,6-7,11,15-16H,2,5,14H2,1H3 |
Clave InChI |
HIHZWVKQSWRKCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


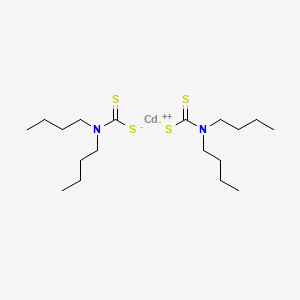
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
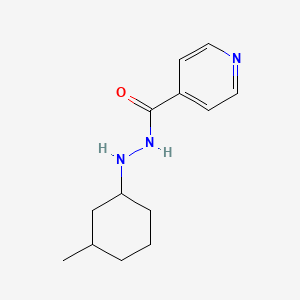
![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
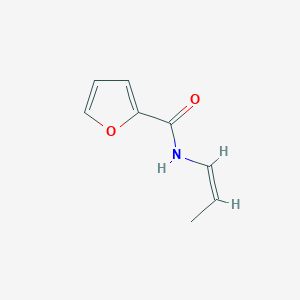
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)

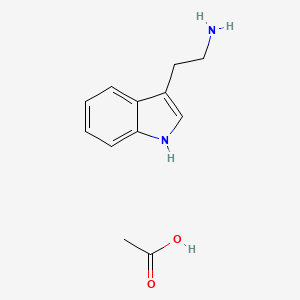

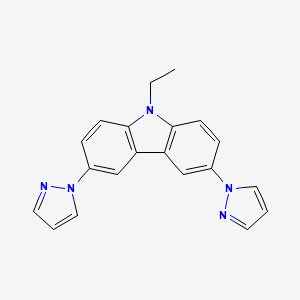
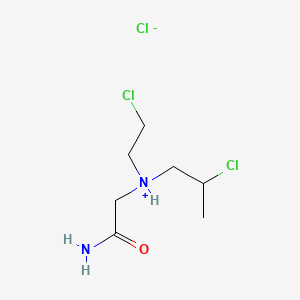
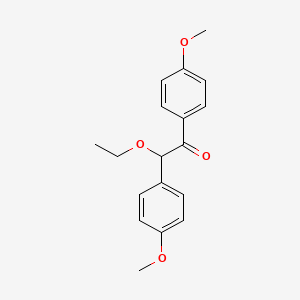
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)

